ブルサتول

概要

説明

ブルサトールは、伝統的な中国の生薬であるブルセア・ヤバニカの種子から抽出されたクワッシン系化合物です。 抗腫瘍、抗白血病、抗炎症、抗トリパノソーマ、抗マラリア、抗ウイルス特性など、その多様な生物学的および医学的活性により、大きな注目を集めています .

科学的研究の応用

Brusatol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methods.

Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.

Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, and reversing multidrug resistance

Industry: Utilized in the development of nanoparticle-based drug delivery systems for targeted cancer therapy

作用機序

ブルサトールは、複数の分子標的と経路を通じて効果を発揮します。それは、細胞防御機構において重要な役割を果たす核因子エリスロイド2関連因子2(Nrf2)経路のユニークな阻害剤です。Nrf2を阻害することにより、ブルサトールはがん細胞の化学療法薬に対する感受性を高めます。 それはまた、ミトゲン活性化タンパク質キナーゼ(MAPK)、核因子κB(NF-κB)、ホスホイノシチド3キナーゼ(PI3K)/プロテインキナーゼB(AKT)/ラパマイシン標的タンパク質(mTOR)、ジャヌスキナーゼ(JAK)/シグナル伝達トランスデューサーおよび転写活性化因子(STAT)、Keap1/Nrf2/ARE経路などのさまざまなシグナル伝達経路を調節します .

生化学分析

Biochemical Properties

Brusatol is a unique nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor . It acts on various signaling pathways and has good antitumor properties . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .

Cellular Effects

Brusatol exhibits anticancer effects by arresting the cell cycle, promoting apoptosis, inducing autophagy, attenuating epithelial-mesenchymal transition, inhibiting migration, invasion and angiogenesis, and increasing chemosensitivity and radiosensitivity . These effects involve various oncogenic signaling pathways, including the MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT and Keap1/Nrf2/ARE signaling pathways .

Molecular Mechanism

Brusatol exerts its effects at the molecular level by inhibiting Nrf2 through various mechanisms. It decreases Nrf2 protein levels by inhibiting its translation and synthesis . It also promotes Nrf2 protein ubiquitination and degradation . Brusatol inhibits the expression of Nrf2 downstream genes, including HO-1, NQO1, VEGF, and AKR1C1 .

Temporal Effects in Laboratory Settings

The effects of Brusatol have been studied extensively in both in vitro and in vivo settings . It has been shown to have potent suppression on tumor cell metabolism and proliferation . The cell cycle arrest, cytotoxicity, and terminal differentiation in leukemia cells were later verified by an investigation using multiple leukemia cell lines .

Dosage Effects in Animal Models

The effects of Brusatol vary with different dosages in animal models . It has been shown to have potent antitumor effects in a P-388 lymphocytic leukemia model

Metabolic Pathways

Brusatol is involved in various metabolic pathways. It is a unique Nrf2 inhibitor that acts on various signaling pathways . It shows great potential in cancer therapy by inhibiting cell proliferation, blocking the cell cycle, promoting tumor cell differentiation, accelerating tumor cell apoptosis, inducing autophagy, suppressing angiogenesis, inhibiting tumor invasion and metastasis, and reversing multidrug resistance .

準備方法

合成経路および反応条件

ブルサトールは、そのデリバリーのためのポリマーナノ粒子の開発を含む、さまざまな方法で合成できます。一因子ずつ法は、粒径に影響を与える製剤およびプロセス変数をスクリーニングするためにしばしば使用されます。 粒径に修正可能な影響を与える要因は、完全な要因統計的実験計画を用いて評価し、続いて薬物負荷を最適化します .

工業的生産方法

ブルサトールの工業的生産には、ブルセア・ヤバニカの種子からの抽出、続いて化合物を分離するための精製プロセスが含まれます。 最終製品の純度と品質を保証するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が採用されています .

化学反応の分析

反応の種類

ブルサトールは、次のようなさまざまな化学反応を受けます。

酸化: ブルサトールは酸化されて、さまざまな誘導体になることができます。

還元: 還元反応は、ブルサトールの官能基を変えることができます。

置換: 置換反応は、ブルサトール分子に新しい官能基を導入できます。

一般的な試薬および条件

ブルサトールの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために最適化されています .

主要な生成物

ブルサトールの反応から生成される主要な生成物には、生物活性が増強されたさまざまな誘導体が含まれます。 これらの誘導体は、その潜在的な治療用途についてしばしば評価されます .

科学研究アプリケーション

ブルサトールは、次のような幅広い科学研究アプリケーションを持っています。

化学: クワッシン系化合物の化学を研究し、新しい合成法を開発するためのモデル化合物として使用されます。

生物学: アポトーシス、オートファジー、細胞周期制御などの細胞プロセスに対する影響について調査されています。

医学: 特に細胞増殖の阻害、細胞周期の阻害、腫瘍細胞の分化促進、多剤耐性の逆転において、抗がん剤としての可能性について探求されています

類似化合物との比較

ブルサトールは、次のような他のクワッシン系化合物と比較されています。

- ブルセオリド

- ブルセオシド-A

- 15-(E)-ノン-2-エノイルブルセオリド

これらの化合物は、同様の構造的特徴と生物学的活性を共有していますが、特定の分子標的と作用機序が異なります。 ブルサトールのNrf2経路を阻害するユニークな能力と、その強力な抗がん特性は、他のクワッシン系化合物とは異なります .

特性

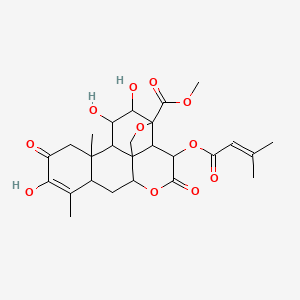

IUPAC Name |

methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14907-98-3 | |

| Record name | Brusatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。